5-Formyl-2-methoxy-4-(methylamino)benzoic acid
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Overview
Description
5-Formyl-2-methoxy-4-(methylamino)benzoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, characterized by the presence of a formyl group, a methoxy group, and a methylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methoxy-4-(methylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formylation: Introduction of the formyl group into the benzene ring.
Methoxylation: Introduction of the methoxy group.
Methylamination: Introduction of the methylamino group.
These reactions often require specific catalysts, solvents, and controlled reaction conditions to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-methoxy-4-(methylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Replacement of the methoxy or methylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-carboxy-2-methoxy-4-(methylamino)benzoic acid, while reduction may produce 5-hydroxymethyl-2-methoxy-4-(methylamino)benzoic acid.
Scientific Research Applications
5-Formyl-2-methoxy-4-(methylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Formyl-2-methoxy-4-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, while the methoxy and methylamino groups can influence the compound’s reactivity and binding affinity. These interactions can modulate biological processes and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid: Similar structure with an amino group instead of a formyl group.
Methyl 5-formyl-2-methoxybenzoate: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
5-Formyl-2-methoxy-4-(methylamino)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
5-formyl-2-methoxy-4-(methylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-11-8-4-9(15-2)7(10(13)14)3-6(8)5-12/h3-5,11H,1-2H3,(H,13,14) |
InChI Key |
BXXZULASIQVPIW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1C=O)C(=O)O)OC |
Origin of Product |
United States |
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